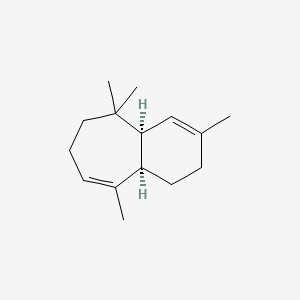
(1R,6S)-gamma-himachalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Himachalene, also known as g-himachalene or himachal-4, 10-diene, belongs to the class of organic compounds known as himachalane and lippifoliane sesquiterpenoids. These are sesquiterpenoids with a structure based on either the himachalane or the lippifoliane skeleton. Thus, Gamma-himachalene is considered to be an isoprenoid lipid molecule. Gamma-Himachalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Himachalene has been primarily detected in urine. Within the cell, Gamma-himachalene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Gamma-himachalene can be found in anise, fats and oils, and herbs and spices. This makes Gamma-himachalene a potential biomarker for the consumption of these food products.
Gamma-himachalene is a himachalene.
科学的研究の応用
Antispasmodic Activity
Research indicates that (1R,6S)-gamma-himachalene exhibits significant antispasmodic effects. It has been shown to affect isolated smooth muscles, demonstrating activity similar to that of papaverine, a well-known antispasmodic agent. Studies have reported its efficacy against neurotransmitters such as acetylcholine and histamine, suggesting potential therapeutic uses in treating gastrointestinal disorders and muscle spasms .
Antimicrobial Properties
The compound has demonstrated inhibitory effects against various pathogens. Notably, it has shown in vitro activity against Aspergillus fumigatus, a fungus responsible for severe infections in humans and birds . Additionally, the insecticidal properties of himachalol derivatives suggest potential applications in pest control .
Cytotoxicity Against Cancer
Recent studies have highlighted the cytotoxic effects of this compound on several cancer cell lines, including brain, colon, and ovarian cancers. This suggests its potential as a lead compound for developing new anticancer therapies .
Synthesis of Derivatives
The chemical versatility of this compound allows for the synthesis of various derivatives that can be utilized in pharmaceuticals and cosmetics. For instance, palladium-catalyzed acetoxylation reactions have been employed to create novel allylic acetoxylated derivatives, enhancing the reactivity and functionalization options available for further applications .
Mechanistic Studies
Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Studies utilizing density functional theory (DFT) have elucidated the selectivity of reactions involving this compound, providing insights into its reactivity patterns and guiding future synthetic strategies .
Use in Perfumery and Cosmetics
Due to its pleasant aroma and chemical stability, this compound finds applications in the fragrance industry. Its derivatives are often incorporated into perfumes and cosmetic formulations for their aromatic properties .
Agricultural Applications
The insecticidal properties of this compound make it a candidate for natural pesticide formulations. Research into its efficacy against common agricultural pests could lead to environmentally friendly pest management solutions .
Summary Table of Applications
特性
CAS番号 |
53111-25-4 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(4aR,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m0/s1 |
InChIキー |
PUWNTRHCKNHSAT-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
正規SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















